N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide
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Overview
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide typically involves multi-step organic reactions The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling to form the core structureCommon reagents used in these steps include phosphorus pentasulfide for thiophene synthesis and various catalysts for the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzamide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzamide moiety can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide is unique due to its combination of furan, thiophene, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-12-5-6-15(13(2)8-12)19(22)20-10-16(21)18-9-14(11-24-18)17-4-3-7-23-17/h3-9,11,16,21H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIULNAHSVLXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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